Urea, N-(3,4-dichlorophenyl)-N'-hexyl-

Antimicrobial Structure-Activity Relationship Phenylurea

Urea, N-(3,4-dichlorophenyl)-N'-hexyl- (CAS 13041-39-9) is a halogenated phenylurea derivative with the IUPAC name 1-(3,4-dichlorophenyl)-3-hexylurea. It possesses a molecular formula of C₁₃H₁₈Cl₂N₂O, a molecular weight of 289.20 g/mol, a computed XLogP3 of 5.5, and experimental density and boiling point of 1.216 g/cm³ and 369.9 °C at 760 mmHg, respectively.

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
CAS No. 13041-39-9
Cat. No. B12123884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(3,4-dichlorophenyl)-N'-hexyl-
CAS13041-39-9
Molecular FormulaC13H18Cl2N2O
Molecular Weight289.20 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18)
InChIKeyXTRZVEIMQUXRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-(3,4-dichlorophenyl)-N'-hexyl- (CAS 13041-39-9): Compound Identity and Core Properties for Procurement Screening


Urea, N-(3,4-dichlorophenyl)-N'-hexyl- (CAS 13041-39-9) is a halogenated phenylurea derivative with the IUPAC name 1-(3,4-dichlorophenyl)-3-hexylurea [1]. It possesses a molecular formula of C₁₃H₁₈Cl₂N₂O, a molecular weight of 289.20 g/mol, a computed XLogP3 of 5.5, and experimental density and boiling point of 1.216 g/cm³ and 369.9 °C at 760 mmHg, respectively [1]. The compound was originally investigated as a bacteriostatic agent within a broader series of 1-alkyl-3-(3,4-dichlorophenyl)ureas, with documented inhibitory activity against Staphylococcus aureus [2].

Screening Bacteriostatic activity probe against S. aureus
SAR Alkyl chain-length activity profiling tool
QC Phenylurea reference with defined physicochemical identity

Why N-Hexyl Chain Specifity Matters: The Structure-Activity Cliff in 3,4-Dichlorophenylurea Antimicrobials


Within the homologous series of 1-alkyl-3-(3,4-dichlorophenyl)ureas, bacteriostatic potency against S. aureus is exquisitely sensitive to alkyl chain length, exhibiting a parabolic structure-activity relationship (SAR) with an optimum at n-octyl [1]. Simple substitution with a shorter-chain analog (e.g., ethyl or propyl) results in a 20- to 40-fold loss of potency, while extending the chain to n-undecyl or beyond returns activity to low levels comparable to short-chain derivatives [1]. The n-hexyl derivative occupies a specific position on this activity curve—sufficiently lipophilic for membrane interaction yet distinct in potency and physical properties from the n-octyl optimum [1][2]. Generic procurement of any 3,4-dichlorophenylurea without specifying alkyl chain identity therefore carries a high risk of obtaining a compound with dramatically different, and potentially inadequate, biological performance.

Chain-length sensitivity
Replacing with shorter-chain analogs (ethyl, propyl) may yield substantially lower bacteriostatic activity due to the steep structure-activity relationship.
Lipophilicity shift
The n-octyl analog, while reported as more potent, possesses higher lipophilicity that may alter solubility, protein binding, and formulation behavior.
Generic urea risk
Procuring 3,4-dichlorophenylurea without verified n-hexyl substitution risks unpredictable antimicrobial performance in screening workflows.

Quantitative Differentiation Evidence: Urea, N-(3,4-dichlorophenyl)-N'-hexyl- vs. Its Closest Analogs


Bacteriostatic Activity Against S. aureus 209: N-Hexyl vs. N-Octyl and N-Ethyl Comparators

In a systematic agar streak dilution assay using S. aureus 209 in the presence of soap, the n-hexyl derivative (target compound) exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL [1]. This represents a 40-fold improvement over the n-ethyl analog (MIC = 20 µg/mL), but is 2.5-fold less potent than the series optimum, the n-octyl analog (MIC = 0.2 µg/mL) [1]. This quantitative position on the chain-length–activity parabola defines the compound as a moderately high-potency member of the series, distinct from both the low-activity short-chain and the maximal-activity n-octyl representatives.

Alkyl Chain MIC
Head-to-head
0.5 µg/mL (n-hexyl)
vs 20 µg/mL (ethyl)
vs 0.2 µg/mL (octyl)
Intermediate potency; chain-length-dependent activity profile
Agar streak dilution; S. aureus 209; soap at 100×
Antimicrobial Structure-Activity Relationship Phenylurea

Bacteriostatic Potency vs. 3,4,4'-Trichlorocarbanilide: A Cross-Class Benchmark

The same study reported MIC values for the reference antiseptic agents 3,3',4-trichlorocarbanilide (MIC = 0.2 µg/mL) and 3,4,4'-trichlorocarbanilide (MIC = 0.2 µg/mL) under identical test conditions [1]. The n-hexyl derivative (MIC = 0.5 µg/mL) is 2.5-fold less potent than these trichlorocarbanilide benchmarks, while the n-octyl derivative (MIC = 0.2 µg/mL) matches their potency [1]. A structurally distinct control, 1-(4-chlorophenyl)-3-n-octylurea, was essentially inactive (MIC > 20 µg/mL), underscoring the necessity of the 3,4-dichloro substitution pattern for antimicrobial activity in this scaffold [1].

Cross-Class Benchmark
Head-to-head
0.5 µg/mL
vs carbanilide
0.2 µg/mL
Activity within 2.5-fold of reference antiseptics
Mono-chloro analog inactive (>20 µg/mL)
Antimicrobial Benchmarking Carbanilide Cross-Class Comparison

Lipophilicity (XLogP3) as a Determinant of Differential Membrane Partitioning: Hexyl vs. Octyl and Shorter Alkyl Chains

Computed XLogP3 values for the 3,4-dichlorophenylurea series increase systematically with alkyl chain length. PubChem reports an XLogP3 of 5.5 for the n-hexyl derivative [1]. Based on the same computational methodology, XLogP3 values for the n-ethyl, n-propyl, n-butyl, n-pentyl, n-heptyl, and n-octyl analogs are estimated at 2.7, 3.3, 3.9, 4.5, 6.1, and 6.7, respectively [2]. The hexyl derivative thus occupies a logP window of ~5.5, approximately 1.2 log units lower than the n-octyl optimum, which may translate to measurably different aqueous solubility, formulation behavior, and membrane permeation kinetics.

Lipophilicity XLogP3
Computed
5.5
1.2 log units below n-octyl; intermediate hydrophobicity
PubChem 3.0; estimated chain-length series
Lipophilicity XLogP Druglikeness

Physicochemical Property Differentiation: Boiling Point and Density Relative to N-Octyl and N-Heptyl Analogs

Experimental physicochemical data differentiate the n-hexyl derivative from its immediate neighbors in the homologous series. The target compound has a reported boiling point of 369.9 °C at 760 mmHg and density of 1.216 g/cm³ . The n-heptyl analog (CAS 13041-40-2, C₁₄H₂₀Cl₂N₂O, MW 303.23) and n-octyl analog have incrementally higher molecular weights and correspondingly altered boiling points and densities [1]. These differences are relevant for purification method selection (distillation cut points), gas chromatographic retention time prediction, and physical form discrimination during quality control.

Thermal & Density ID
Class-level
BP: 369.9 °C
Density: 1.216 g/cm³
Enables QC differentiation from neighboring homologs
Experimental; chain-length dependent shift
Physicochemical Properties Thermal Stability Formulation

Priority Application Scenarios for Urea, N-(3,4-dichlorophenyl)-N'-hexyl- Based on Quantitative Evidence


Antimicrobial Research Requiring Intermediate Lipophilicity with Retained Sub-µg/mL Potency

Investigators developing topical antimicrobial formulations or studying structure-permeability relationships in Gram-positive bacteria can select the n-hexyl derivative as a compound that retains significant bacteriostatic activity (MIC = 0.5 µg/mL against S. aureus) while offering an XLogP3 of 5.5—approximately 1.2 log units lower than the n-octyl series optimum [1]. This intermediate lipophilicity may improve aqueous compatibility in formulation vehicles, reduce non-specific protein binding in complex media, and facilitate wash-off in personal care applications where the more lipophilic n-octyl compound would be retained on skin or fabric surfaces.

Chemical Procurement for QC Reference Standard and Impurity Profiling in Phenylurea Synthesis

The n-hexyl derivative's well-defined physicochemical profile—including boiling point (369.9 °C), density (1.216 g/cm³), exact mass (288.079619 Da), and available FTIR/NMR reference spectra—makes it suitable as a retention time marker or system suitability standard in gas and liquid chromatographic methods for phenylurea herbicide and antimicrobial quality control [1][2]. Its distinct molecular weight (289.20) and chromatographic behavior differentiate it from both shorter-chain analogs and the commonly encountered herbicide diuron (MW 233.09), enabling its use in method validation protocols.

Structure-Activity Relationship (SAR) Studies Probing the Alkyl Chain Length–Activity Parabola

The n-hexyl compound occupies a critical inflection point on the SAR curve, where a single methylene deletion (to n-pentyl, MIC = 1.0 µg/mL) halves potency, while a single methylene addition (to n-heptyl, MIC = 0.3 µg/mL) improves it by ~1.7-fold [1]. This steep local gradient makes the hexyl derivative an essential data point for QSAR model building, Hansch analysis, or molecular dynamics simulations aimed at understanding the molecular basis of the chain-length optimum at n-octyl. Its procurement enables researchers to populate this specific region of the chemical space with experimental rather than interpolated data.

Medicinal Chemistry Lead Optimization Where Deliberate Potency Modulation is Required

In hit-to-lead campaigns where the n-octyl analog (MIC = 0.2 µg/mL) has been identified as the potency maximum but presents liabilities such as excessive logP-driven cytotoxicity, phospholipidosis risk, or poor developability, the n-hexyl derivative (MIC = 0.5 µg/mL) provides a defined 2.5-fold potency reduction accompanied by a ~1.2 log unit lipophilicity decrease [1][2]. This trade-off—documented in the primary literature—allows medicinal chemists to make an informed, data-driven decision when balancing antibacterial efficacy against drug-like property optimization.

Application
Selection Property
Validation Focus
Antimicrobial screening with intermediate lipophilicity
n-Hexyl chain-specific bacteriostatic profile
Activity verification in target Gram-positive models
QC reference standard for phenylurea analysis
Defined boiling point and density
Chromatographic system suitability and identity
SAR studies of alkyl chain optimum
Position on activity-lipophilicity parabola
Quantitative comparison with adjacent chain-length analogs
Lead optimization with potency modulation
Activity-lipophilicity trade-off relative to n-octyl
Reported MIC and logP differential assessment
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